1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione
Overview
Description
1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62. The purity is usually 95%.
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Scientific Research Applications
Oxidizing Agent in Organic Synthesis
1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione has been utilized as an effective oxidizing agent in organic synthesis. It is particularly used for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).
In Chemical Synthesis and Polymorphism
This compound exhibits significant versatility in chemical synthesis. For instance, in the synthesis of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), a notable compound, this compound showed unexpected results and polymorphism in its crystal structure (Mohamed et al., 2016).
Antitubercular Properties
In medical research, derivatives of this compound have been synthesized and evaluated for their potential as antitubercular agents. This includes studying the structure-activity relationship and the mechanism of action against Mycobacterium tuberculosis (Samala et al., 2014).
Mass Spectrometry and Fragmentation Studies
The compound and its derivatives have been a subject of study in mass spectrometry, particularly in understanding their fragmentation patterns. These studies contribute to the broader field of analytical chemistry and help in the identification and analysis of similar compounds (Selva et al., 1975).
Sustainable Synthetic Approaches
Research has also explored sustainable synthetic approaches to pyrazolidin-3,5-diones, highlighting the relevance of this compound in green chemistry. This includes methods that use less toxic materials and aim for environmental friendliness (Gieshoff et al., 2016).
Role in Bioorganic Chemistry
In bioorganic chemistry, the compound has been used in the synthesis of various biologically active molecules. For example, it plays a role in the synthesis of 4,4-bis(2-hydroperoxyalkyl)pyrazolidine-3,5-diones, which have been analyzed for their structural properties and potential applications (Rahman et al., 2003).
Novel Synthetic Pathways
It is involved in novel synthetic pathways, such as the redox-denitration of aromatic nitro compounds, showcasing its versatility in complex organic reactions (Rees & Tsoi, 2000).
Structural and Conformational Studies
The compound has been a subject of interest in structural and conformational studies, including investigations into its crystal structure and molecular behavior, which are crucial in the field of material science and pharmaceutical design (Channar et al., 2019).
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTSQQTUQNHOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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